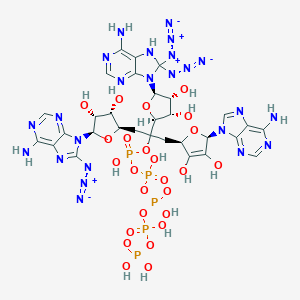

8-Azido-p3A3

Description

Properties

CAS No. |

117146-01-7 |

|---|---|

Molecular Formula |

C30H37N24O25P5 |

Molecular Weight |

1288.6 g/mol |

IUPAC Name |

[1-[(2R,3S,4R,5R)-5-(6-amino-8-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-2-[(2S,3S,4R,5R)-5-(6-amino-8,8-diazido-7H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]-3-[(2R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-2,5-dihydrofuran-2-yl]propan-2-yl] [hydroxy-[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxyphosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C30H37N24O25P5/c31-19-9-22(40-3-37-19)52(6-43-9)25-15(58)12(55)7(72-25)1-29(75-81(64,65)77-83(68,69)79-84(70,71)78-82(66,67)76-80(61,62)63,2-8-13(56)16(59)26(73-8)53-23-10(20(32)38-4-41-23)44-28(53)46-49-34)18-14(57)17(60)27(74-18)54-24-11(21(33)39-5-42-24)45-30(54,47-50-35)48-51-36/h3-8,13-14,16-18,25-27,45,55-60H,1-2H2,(H,64,65)(H,66,67)(H,68,69)(H,70,71)(H2,31,37,40)(H2,32,38,41)(H2,33,39,42)(H2,61,62,63)/t7-,8-,13-,14+,16-,17-,18+,25-,26-,27-,29?/m1/s1 |

InChI Key |

NUONZANRSLHAQW-WEQVSLHESA-N |

SMILES |

C1=NC(=C2C(=N1)N(C(N2)(N=[N+]=[N-])N=[N+]=[N-])C3C(C(C(O3)C(CC4C(C(C(O4)N5C6=NC=NC(=C6N=C5N=[N+]=[N-])N)O)O)(CC7C(=C(C(O7)N8C=NC9=C(N=CN=C98)N)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C(N2)(N=[N+]=[N-])N=[N+]=[N-])[C@H]3[C@@H]([C@@H]([C@H](O3)C(C[C@@H]4[C@H]([C@H]([C@@H](O4)N5C6=NC=NC(=C6N=C5N=[N+]=[N-])N)O)O)(C[C@@H]7C(=C([C@@H](O7)N8C=NC9=C(N=CN=C98)N)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C(N2)(N=[N+]=[N-])N=[N+]=[N-])C3C(C(C(O3)C(CC4C(C(C(O4)N5C6=NC=NC(=C6N=C5N=[N+]=[N-])N)O)O)(CC7C(=C(C(O7)N8C=NC9=C(N=CN=C98)N)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |

Synonyms |

5'-O-triphosphoryl-8-azidoadenylyl-(2'-5')-8-azidoadenylyl-(2'-5')-8-azidoadenosine 5'-O-triphosphoryl-8-azidoadenylyl-(2'-5')-8-azidoadenylyl-(2'-5')-8-azidoadenosine, (alpha-32P)-isomer 8-azido-p3A3 |

Origin of Product |

United States |

Synthetic Methodologies for 8 Azido P3a3 and Analogs

Enzymatic Synthesis Approaches

Enzymatic synthesis offers a highly specific route to produce 8-azido-p3A3 and its isotopically labeled variants, primarily utilizing the enzyme 2-5A synthetase.

Synthesis from 8-AzidoATP by 2-5A Synthetase Systems

The enzymatic production of this compound involves the use of 8-azidoadenosine (B559645) 5'-triphosphate (8-azidoATP) as a substrate for 2-5A synthetase. researchgate.net This enzyme, typically sourced from interferon-treated cell extracts like rabbit reticulocyte lysates or HeLa cells, polymerizes the azido-modified ATP into 2',5'-linked oligoadenylates. researchgate.netgenscript.comresearchgate.net

Interestingly, while crude enzyme preparations from lysed rabbit reticulocytes or interferon-treated HeLa cell extracts can synthesize the 8-azido analog of 2-5A, highly purified 2-5A synthetase does not effectively use 8-azidoATP as a substrate. researchgate.net This suggests the presence of other cellular factors in the crude lysates that facilitate the synthesis. The average yield for the enzymatic synthesis of 2',5'-8-N3p3A3 from 8-azidoATP by 2-5A synthetase from lysed rabbit reticulocytes is approximately 1%. researchgate.net The resulting product, the 8-azido trimer 5'-triphosphate photoprobe of 2-5A, can be identified and its structure confirmed through enzymatic hydrolysis with enzymes like T2 RNase, snake venom phosphodiesterase, and bacterial alkaline phosphatase, followed by analysis using HPLC and PEI-cellulose TLC. nih.govresearchgate.net

Isotopic Labeling Strategies for Research Applications

For research purposes, particularly in photoaffinity labeling studies to identify and characterize 2-5A binding proteins like RNase L, isotopically labeled versions of this compound are invaluable. researchgate.netnih.gov

While the provided outline mentions [γ-³²P]2-AzidoATP, the direct synthesis of this compound would logically use an 8-azido precursor. Research describes the synthesis of the 2-azido photoprobe of 2-5A using [γ-³²P]2-azidoATP with 2-5A synthetase from rabbit reticulocyte lysates. nih.govresearchgate.net A similar strategy could theoretically be applied for a γ-labeled 8-azido analog. A method for synthesizing carrier-free 8-azidoadenosine 5'-[gamma-32P]triphosphate has been developed, which utilizes the enzymatic conversion of 1,3-diphosphoglyceric acid where 8-azidoadenosine 5'-diphosphate acts as a phosphoryl acceptor. nih.gov This provides a direct, single-step procedure for producing the labeled precursor without the need for further purification. nih.gov

The synthesis of the [α-³²P]8-azido adenylate trimer 5'-triphosphate is accomplished enzymatically using [α-³²P]8-azidoATP as the precursor and 2-5A synthetase from rabbit reticulocyte lysates. nih.govresearchgate.net This labeled photoprobe is particularly useful for photoaffinity labeling studies. Upon ultraviolet irradiation, the [α-³²P]8-azido adenylate trimer 5'-triphosphate covalently cross-links to several polypeptides in extracts of interferon-treated L929 cells, allowing for the identification of potential 2-5A binding proteins. nih.govnih.gov

[γ-³²P]2-AzidoATP as a Precursor

Chemical Synthesis Routes

Chemical synthesis provides an alternative and often more scalable approach to producing 8-azidoadenosine derivatives, which are the foundational precursors for the chemical synthesis of this compound.

Derivatization from Adenosine (B11128) Precursors

The common strategy for synthesizing 8-azidoadenosine and its derivatives begins with an adenosine precursor. evitachem.commdpi.com A typical multi-step process is as follows:

Bromination : The synthesis often starts with the bromination of adenosine at the 8-position to yield 8-bromoadenosine (B559644). evitachem.commdpi.com This reaction can be carried out using aqueous bromine solutions. evitachem.com

Azidation : The 8-bromo derivative is then converted to 8-azidoadenosine by reacting it with sodium azide (B81097) (NaN₃) or cesium azide in a solvent like dimethylformamide (DMF) at an elevated temperature. evitachem.comrsc.org

Purification : The final product is purified using methods such as high-performance liquid chromatography (HPLC). evitachem.com

An alternative route starts from 6,8-dichloropurine, involving a four-step process that includes blocking and deblocking the N-9 position. mdpi.com For the synthesis of 8-azidoadenosine 5'-phosphate, 8-bromoadenosine 5'-phosphate can be reacted with sodium azide in dimethyl sulfoxide (B87167). cas.cz This phosphate (B84403) derivative can then be used in further chemical steps to build the triphosphate and ultimately the full 2',5'-oligoadenylate chain.

These chemical synthesis methods provide the necessary 8-azidoadenosine building blocks that can be further modified and oligomerized to form this compound and other analogs for various research applications. tandfonline.com

Approaches from Dichloropurine Derivatives

The synthesis of 8-azido purine (B94841) analogs can be initiated from dichloropurinated precursors. A notable example is the synthesis of 8-azido-N6-benzyladenine, a related cytokinin analog, which starts from 6,8-dichloropurine. nih.gov An initial attempt to follow a reaction sequence analogous to the synthesis of 2-azido-BA—reacting 2,6-dichloropurine (B15474) with sodium azide followed by benzylamine—proved unsuccessful for the 6,8-dichloro isomer. nih.gov

A successful and more direct method requires the initial formation of N6-benzyl-8-chloro-adenine from 6,8-dichloropurine. nih.gov The subsequent replacement of the C-8 chlorine atom with an azido (B1232118) group is then carried out. This step can be challenging; previous studies indicated a need to protect the N-9 position before reacting the compound with triethylammonium (B8662869) azide, followed by a deblocking step to yield the final product. nih.gov However, a simpler, direct conversion was developed, which is particularly advantageous when working with labeled compounds. This method involves reacting N6-benzyl-8-chloro-adenine directly with an excess of sodium azide (NaN3) in propan-1-ol containing acetic acid at 100 °C. nih.gov

Direct Halogenation and Azidation Methods

A more direct pathway to C-8 azidopurines involves the direct halogenation of a purine derivative, followed by nucleophilic substitution with an azide salt. This strategy has been effectively used in the synthesis of 8-azido-6-benzylaminopurine. nih.gov

The process begins with the bromination of 6-benzylaminopurine (B1666704) (BAP) using bromine (Br₂) in acetic acid in the presence of sodium acetate. This reaction yields 6-benzylamino-8-bromopurine with a reported yield of 59%. nih.gov The position of bromination at C-8 was confirmed by the subsequent conversion of the bromo-derivative into the final azido product. nih.gov

The second step is the azidation, where the 8-bromo group is displaced by an azide group. This is achieved by reacting the 8-bromopurine derivative with sodium azide (NaN₃) in a solvent such as dimethyl sulfoxide (DMSO), affording 8-azido-6-benzylaminopurine in a 70% yield. nih.gov It is noted that for the direct displacement of a leaving group like bromine from the C-8 position of purines, the acidic proton at the N-7 or N-9 position often requires masking to facilitate the reaction. nih.gov

Micro-synthesis Techniques for Labeled Compounds

The preparation of radiolabeled 8-azidoadenosine phosphates is vital for their application in photoaffinity labeling studies, allowing for the detection and identification of nucleotide-binding proteins. Simple and efficient micro-synthesis techniques have been developed to produce these high-specific-activity probes.

A straightforward method has been developed for the preparation of 5'-³²P-labeled 8-azidoadenosine 3',5'-bisphosphate (p⁸N₃Ap), the specific compound of interest. nih.gov This technique provides the labeled nucleotide for use in photochemical labeling experiments. nih.govnih.gov In one application, irradiation of a complex between p⁸N₃Ap and bovine pancreatic ribonuclease A resulted in the covalent attachment of the nucleotide to the enzyme, demonstrating its utility as a photoaffinity probe. nih.gov

Similar enzymatic approaches have been utilized for other azido-nucleotides. For instance, carrier-free 8-azidoadenosine 5'-[γ-³²P]triphosphate has been synthesized in a single-step procedure. nih.gov This synthesis uses 8-azidoadenosine 5'-diphosphate (8-N₃ADP) as a phosphoryl acceptor in the enzymatic conversion of 1,3-diphosphoglyceric acid to 3-phosphoglycerate, a method that produces the final product without the need for further purification. nih.gov The synthesis of other ³²P-labeled photoaffinity analogs, such as those of bis(5'-adenosyl)tetraphosphate containing a single 8-azidoadenosine group, has also been achieved through a combination of chemical and enzymatic procedures, yielding high-specific-activity products. fishersci.se Furthermore, syntheses involving tritium (B154650) (³H) labels, such as in [³H]8-azido-BA, have also been detailed. nih.gov

Novel Azide Synthesis Methods and Their Applicability

Recent advancements in organic chemistry have led to the development of more efficient and tractable methods for synthesizing azido-nucleosides, which are applicable to the production of this compound and its analogs.

One such innovative approach is a one-pot synthesis for producing 5'-azido-5'-deoxyribonucleosides from their corresponding protected ribonucleosides. nih.govnih.gov This method involves heating the protected nucleoside with triphenylphosphine (B44618) (PPh₃), carbon tetrabromide (CBr₄), and an excess of sodium azide (NaN₃) in anhydrous dimethylformamide (DMF). nih.gov This Appel-type reaction provides a convenient alternative to traditional multi-step protocols or Mitsunobu reactions, which can be more complex and employ toxic reagents. nih.govnih.gov

Data Summary Table

| Methodology | Starting Material | Key Reagents | Product Example | Key Features | Reference(s) |

| From Dichloropurine Derivatives | 6,8-Dichloropurine | 1. Benzylamine2. NaN₃, Propan-1-ol, Acetic Acid | 8-Azido-N⁶-benzyladenine | Direct synthesis from a dichlorinated purine core. | nih.gov |

| Direct Halogenation & Azidation | 6-Benzylaminopurine | 1. Br₂, AcONa, AcOH2. NaN₃, DMSO | 8-Azido-6-benzylaminopurine | Two-step process involving C-8 bromination followed by azidation. | nih.gov |

| Micro-synthesis of Labeled Compounds | 8-Azidoadenosine 5'-diphosphate | ³²P-labeled phosphate source, Enzymes (e.g., PGK/GAPDH) | Carrier-free 8-azidoadenosine 5'-[γ-³²P]triphosphate | Enzymatic phosphorylation for producing high specific activity radiolabeled probes. | nih.govnih.gov |

| Novel One-Pot Azide Synthesis | Protected Ribonucleosides | PPh₃, CBr₄, NaN₃, DMF | 5'-Azido-5'-deoxyribonucleosides | Efficient one-pot Appel-type reaction to form azido-precursors. | nih.govnih.gov |

| Novel Leaving Group Displacement | O⁶-(Benzotriazol-1-yl)inosine | Azide anion (e.g., NaN₃) | C-6 Azidopurine ribonucleosides | High-yield displacement of a highly reactive leaving group. | nih.gov |

Photoaffinity Labeling Pal Applications and Mechanistic Studies

Fundamental Principles of Azido-Group Photoactivation

The utility of 8-azido-ATP in photoaffinity labeling stems from the unique photochemical properties of its aryl azide (B81097) group. This functional group is relatively stable and non-reactive in the dark, allowing it to bind specifically to target sites. d-nb.info However, upon exposure to ultraviolet (UV) light, it transforms into a highly reactive species capable of forming stable covalent bonds. nih.gov

When an aryl azide, such as the one in 8-azido-ATP, is irradiated with UV light, it absorbs a photon and undergoes photolysis, leading to the extrusion of molecular nitrogen (N₂). nih.gov This process generates a highly reactive and electron-deficient intermediate known as a nitrene. nih.govbiologiachile.cl The nitrene exists in two spin states: a singlet state and a triplet state. The singlet nitrene is typically formed first and is characterized by a very short lifetime. baseclick.eu It can rapidly undergo various reactions or intersystem cross to the more stable triplet state. ox.ac.uk The specific reaction pathway is influenced by the molecular environment and the structure of the aryl azide itself. baseclick.eu

The high reactivity of the nitrene intermediate is the key to photoaffinity labeling. cdnsciencepub.com Once formed within the binding pocket of a protein, the nitrene can react with a wide range of chemical bonds in its immediate vicinity. It can insert into carbon-hydrogen (C-H) and nitrogen-hydrogen (N-H) bonds or add to double bonds found in the side chains of amino acid residues or the peptide backbone. nih.gov This non-specific reactivity ensures that the probe will covalently link to whichever part of the biomolecule it is closest to at the moment of photoactivation. cdnsciencepub.com This "capture" of the non-covalent interaction into a stable, covalent bond allows for the subsequent identification and analysis of the binding site. d-nb.info

Nitrene Formation upon UV Irradiation

Specificity and Selectivity in Photolabeling

A critical aspect of any photoaffinity labeling experiment is ensuring that the covalent modification is specific to the intended binding site and not a result of random, non-specific interactions. 8-azido-ATP has been extensively used in studies designed to confirm its binding specificity.

8-azido-ATP is instrumental in identifying and characterizing allosteric nucleotide-binding sites, which are regulatory sites distinct from the catalytic active site. For instance, in the study of 2',5'-oligoadenylate (2-5A) synthetase, an interferon-inducible enzyme, a photoprobe derived from 8-azido-ATP was used to investigate the allosteric binding site for its activator, 2-5A. nih.govresearchgate.net The specific photolabeling of RNase L, a target of 2-5A, by an 8-azido-2-5A probe demonstrated the high affinity and specificity of the probe for the allosteric site. nih.govresearchgate.net This specificity was confirmed by the fact that the natural allosteric effector could prevent the photolabeling, while ATP could not. researchgate.net

Competitive binding experiments are a standard control to demonstrate the specificity of photoaffinity labeling. In this setup, the photolabeling experiment is performed in the presence of an excess of the natural, non-photoreactive ligand (in this case, ATP). If the photoprobe is binding to the specific ATP-binding site, the natural ligand will compete for this site and reduce the extent of covalent labeling by the probe.

Numerous studies have successfully employed this approach with 8-azido-ATP.

Terminal Deoxynucleotidyltransferase (TDT): The covalent incorporation of 8-azido-ATP into TDT was significantly reduced in the presence of natural deoxynucleoside triphosphates and ATP, indicating that the photolabel was binding to the substrate-binding site. nih.gov

Carbamoyl (B1232498) Phosphate (B84403) Synthetase I: ATP was shown to specifically protect the enzyme from inactivation by photolabeling with 8-azido-ATP, confirming that the labeling occurred at the ATP binding sites. nih.gov

RecA Protein: The cross-linking of 8-azido-ATP to the RecA protein was effectively inhibited by increasing concentrations of ATP, demonstrating specific binding to the ATP site. ucdavis.edu

ATP-sensitive Potassium (KATP) Channels: The photoaffinity labeling of the Kir6.2 subunit of the KATP channel by 8-azido-ATP was reduced by approximately 50% in the presence of 100 µM ATP, providing strong evidence that ATP binds directly to this subunit. ox.ac.uk

Table 1: Examples of Competitive Binding Experiments with 8-Azido-ATP

| Target Protein | Competitor | Outcome | Reference |

|---|---|---|---|

| Terminal Deoxynucleotidyltransferase | ATP, dNTPs | Competitive reduction in cross-linking. | nih.gov |

| Carbamoyl Phosphate Synthetase I | ATP | Specific protection against inactivation. | nih.gov |

| RecA Protein | ATP | Hyperbolic inhibition of cross-linking. | ucdavis.edu |

| Kir6.2 Subunit (KATP Channel) | ATP | ~50% reduction in labeling with 100 µM ATP. | ox.ac.uk |

| Pancreatic ATP Diphosphohydrolase | ATP, ADP | ATP strongly inhibited labeling; ADP was less potent. | cdnsciencepub.com |

Allosteric Binding Site Characterization

Identification of Nucleotide-Binding Domains

A primary application of 8-azido-ATP is the mapping of nucleotide-binding domains within proteins. By covalently tagging the binding site, researchers can use techniques like proteolytic digestion followed by peptide sequencing or mass spectrometry to pinpoint the exact location of the label.

In studies of rat liver carbamoyl phosphate synthetase I , photolabeling with [γ-³²P]8-azido-ATP followed by limited proteolysis allowed researchers to localize the ATP-binding sites to two large internal structural domains of the enzyme. nih.gov

For porcine liver annexin (B1180172) VI , labeling with 8-azido-[γ-³²P]ATP and subsequent proteolytic digestion revealed that proteolytic fragments of 34-36 kDa retained the covalently bound nucleotide, thereby identifying a key nucleotide-binding domain. nih.gov

The ATP binding domain of recombinant human 40-kDa 2',5'-oligoadenylate synthetase was identified using 8-azido-[α-³²P]ATP. After photolabeling and tryptic digestion, a specific pentapeptide (D196FLKQ200) was identified, with Lysine 199 being the modified amino acid. nih.govcapes.gov.br

Photoaffinity labeling of the V-type Na+-ATPase from Enterococcus hirae with 8-azido-[α-³²P]ATP specifically labeled the A and B subunits. Subsequent digestion and sequencing identified the labeled peptide fragments as Arg423-Lys494 in subunit A and Phe404-Lys443 in subunit B. tandfonline.com

The ATP-binding sites of rabbit neutrophil and skeletal muscle actin were successfully labeled using 8-azido-[α-³²P]ATP, confirming its utility for identifying nucleotide sites in cytoskeletal proteins. nih.gov

Characterization of ATP-Binding Sites

While 2-5A is synthesized from ATP, it activates a specific allosteric binding site on RNase L, which is distinct from a conventional ATP-binding catalytic site. researchgate.netnih.gov The 8-azido-p3A3 probe has been instrumental in identifying and characterizing this unique nucleotide-binding domain on RNase L and other associated proteins. researchgate.netnih.gov

Early studies utilized an [α-³²P]-labeled 8-azidoadenylate trimer 5'-triphosphate to investigate nucleotide-binding proteins in extracts from interferon-treated L929 cells. researchgate.netnih.gov Upon UV irradiation, this probe was found to covalently label six distinct polypeptides. nih.gov The specificity of this interaction was confirmed in competition assays; the photolabeling was effectively prevented by the addition of authentic p3A3 but not by ATP, demonstrating that the probe specifically targets the allosteric 2-5A binding site on these proteins. researchgate.netresearchgate.net One of the prominently labeled proteins was identified as an 80,000 Dalton polypeptide, corresponding to RNase L. researchgate.net

Subsequent research employed a similar photoprobe, [³²P]pApAp(8-azidoA), to further characterize the binding properties of different forms of RNase L. nih.govresearchgate.net These studies successfully demonstrated the saturation of photolabeling for both the full-length 80-kDa RNase L and a naturally occurring 37-kDa form of the enzyme. nih.gov The binding affinities were determined, with half-maximal photoinsertion occurring at concentrations of 3.7 x 10⁻⁸ M for the 80-kDa form and 6.3 x 10⁻⁸ M for the 37-kDa form. nih.gov These experiments underscore the utility of this compound analogs in specifically detecting and quantifying different variants of RNase L based on their 2-5A binding capacity. nih.govresearchgate.net

| Polypeptide Molecular Weight (Daltons) | Cell Type | Reference |

|---|---|---|

| 158,000 | Interferon-treated L929 cells | nih.gov |

| 109,000 | Interferon-treated L929 cells | nih.gov |

| 89,000 | Interferon-treated L929 cells | nih.gov |

| 80,000 (RNase L) | Interferon-treated L929 cells | researchgate.netnih.gov |

| 63,000 | Interferon-treated L929 cells | nih.gov |

| 46,000 | Interferon-treated L929 cells | nih.gov |

| 37,000 (RNase L variant) | Peripheral blood mononuclear cells | nih.govresearchgate.net |

Role of Conserved Residues in Binding

The specific binding of this compound to RNase L facilitates the study of the structural components responsible for ligand recognition and enzyme activation. The binding site for 2-5A is located in the N-terminal ankyrin (ANK) repeat domain of RNase L. plos.orgpnas.orgresearchgate.net This domain acts as the sensor that recognizes the 2-5A messenger, leading to conformational changes, dimerization, and subsequent activation of the enzyme's ribonuclease activity. pnas.orgresearchgate.net

Structural and functional studies have elucidated that the 2-5A binding pocket is a composite site formed by several conserved regions within the ANK domain. plos.org Specifically, in the active, dimeric form of RNase L, two molecules of 2-5A are situated in a pocket formed by the ankyrin repeats R2 and R4 of one protomer, along with the ankyrin repeat R9 and the N-terminal lobe of the pseudokinase domain from the adjacent protomer. plos.org While these studies identified the key structural elements for binding the natural ligand, 2-5A, the this compound probe directly targets this same conserved pocket to induce covalent labeling, thereby providing a method to experimentally verify these interactions and explore the dynamics of the binding process.

Investigations of 8 Azido P3a3 in the 2 5a/rnase L System

Interactions with RNase L

RNase L is the terminal enzyme in the 2-5A pathway, activated upon binding to 2-5A. The interaction of 8-azido-p3A3 with RNase L has been scrutinized to ensure it functions as a reliable analog of the natural activator, p3A3.

The ability of this compound to bind to RNase L has been quantitatively assessed through competitive binding and displacement assays. In these studies, the photoaffinity probe's capacity to compete with a radiolabeled 2-5A molecule for the binding site on RNase L is measured.

Research has demonstrated that the 8-azido photoprobe of 2-5A effectively displaces radiolabeled p3A4[³²P]pCp from RNase L, showing a binding affinity comparable to that of the natural activator, p3A3. nih.govresearchgate.net The concentration required for 50% inhibition (IC₅₀) in radiobinding assays was determined to be 2 x 10⁻⁹ M, which is similar to the IC₅₀ of authentic p3A3. nih.govresearchgate.net This indicates that the modification with an azido (B1232118) group at the C8 position does not significantly hinder the molecule's ability to bind to the allosteric site on RNase L. nih.govresearchgate.net

| Compound | Assay Type | Target | Measured IC₅₀ | Reference |

|---|---|---|---|---|

| This compound | Radiobinding Displacement Assay | RNase L | 2 x 10⁻⁹ M | nih.govresearchgate.net |

| p3A3 (authentic) | Radiobinding Displacement Assay | RNase L | ~2 x 10⁻⁹ M | researchgate.net |

Beyond simple binding, a crucial test for a 2-5A analog is its ability to induce the catalytic activity of RNase L. Studies have confirmed that this compound is not merely a binder but a potent activator of the enzyme. researchgate.netresearchgate.net

A standard method for measuring RNase L activity is the core-cellulose assay, which monitors the hydrolysis of a synthetic RNA substrate, polyuridylic acid (poly(U)). The this compound photoprobe has been shown to be as effective as authentic p3A3 in activating RNase L to hydrolyze poly(U)[³²P]pCp into acid-soluble fragments. nih.govresearchgate.net It achieved 50% activation of RNase L at a concentration of approximately 7 x 10⁻⁹ M. nih.govresearchgate.netresearchgate.net

| Activator | Assay | Substrate | Concentration for 50% Activation | Reference |

|---|---|---|---|---|

| This compound | Core-Cellulose Assay | poly(U)[³²P]pCp | 7 x 10⁻⁹ M | nih.govresearchgate.netresearchgate.net |

| p3A3 (authentic) | Core-Cellulose Assay | poly(U)[³²P]pCp | 7-9 x 10⁻⁹ M | researchgate.net |

In vivo, a primary function of activated RNase L is the cleavage of cellular RNAs, including ribosomal RNA (rRNA), which contributes to the inhibition of protein synthesis. Both this compound and the natural p3A3 activate RNase L to cleave 18S and 28S rRNA into specific, characteristic cleavage products. nih.govresearchgate.net This activation occurs at concentrations as low as 10⁻⁹ M, further confirming that this compound is a biologically competent analog of 2-5A. nih.govresearchgate.netresearchgate.net

Activation of RNase L Catalytic Activity

Hydrolysis of Poly(U) Substrates

Identification of RNase L Binding Partners

The photoactive nature of this compound makes it an invaluable tool for identifying proteins that interact with the 2-5A molecule, including RNase L itself and potentially other regulatory proteins.

Photoaffinity labeling experiments using [α-³²P]this compound have been conducted on cell extracts from interferon-treated L929 cells to identify 2-5A binding proteins. nih.govresearchgate.net Upon exposure to UV light, the azido probe covalently cross-links to nearby proteins. Subsequent analysis by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) reveals the molecular weights of these binding partners.

These studies showed that [α-³²P]this compound specifically photolabels a distinct set of six polypeptides. nih.govresearchgate.net The molecular weights of these proteins were determined to be 46, 63, 80, 89, 109, and 158 kDa. nih.govresearchgate.net The 80 kDa protein is believed to be RNase L. researchgate.net The labeling of these specific proteins was competitively inhibited by the addition of excess unlabeled p3A3, confirming the specificity of the interaction for the p3A3 allosteric binding site. nih.govresearchgate.net This pattern of labeling was notably different from that produced by a 2-azido-p3A3 analog, which labeled only a single polypeptide of 185 kDa, highlighting the distinct utility and specificity of the 8-azido probe. nih.gov

| Photoaffinity Probe | Cell Type | Molecular Weights of Labeled Polypeptides (kDa) | Reference |

|---|---|---|---|

| [α-³²P]this compound | Interferon-treated L929 cells | 46, 63, 80, 89, 109, 158 | nih.govresearchgate.net |

Differential Photolabeling Patterns of Azido Probes

Photoaffinity labeling studies using azido-substituted analogs of p3A3 have revealed markedly different patterns of protein interaction depending on the position of the azido group on the adenine (B156593) ring. researchgate.netnih.gov Specifically, the 2-azido and 8-azido trimer 5'-triphosphate probes interact with distinct sets of proteins in extracts from interferon-treated L929 cells. researchgate.net

The [α-³²P]8-azidoadenylate trimer 5'-triphosphate (an this compound probe) covalently labels a group of six different polypeptides upon photoactivation. nih.gov In contrast, the [γ-³²P]2-azidoadenylate trimer 5'-triphosphate photolabels only a single, high-molecular-weight polypeptide. researchgate.netnih.gov This demonstrates that the orientation of the azido group dramatically influences the binding specificity of the probe, allowing for the differential identification of various 2-5A binding proteins within the cell. The labeling by both the 2-azido and 8-azido probes has been shown to be highly specific for the p3A3 allosteric binding site, as the labeling is effectively prevented by the addition of excess authentic p3A3 but not by ATP. researchgate.net

Table 1: Differential Photolabeling by Azido-p3A3 Probes

| Azido Probe | Number of Polypeptides Labeled |

|---|---|

| This compound | 6 |

Molecular Weight Characterization of Identified Proteins

The differential photolabeling patterns observed with 2-azido and 8-azido probes have enabled the characterization of the molecular weights of the specifically labeled proteins. researchgate.netnih.gov These experiments are typically analyzed using SDS-polyacrylamide gel electrophoresis.

The [α-³²P]this compound probe covalently binds to six distinct polypeptides with the following molecular weights:

46,000 Da

63,000 Da

80,000 Da

89,000 Da

109,000 Da

158,000 Da nih.gov

Among these, the 80,000 Da (80 kDa) protein has been identified as RNase L. researchgate.net The covalent cross-linking of this compound to this 80 kDa protein is specifically inhibited by natural p3A3, confirming the identity of the photolabeled protein as RNase L. researchgate.net In stark contrast, the [γ-³²P]2-azido-p3A3 probe exclusively photolabels a single polypeptide with a molecular weight of 185,000 Da (185 kDa). researchgate.netnih.gov

Table 2: Molecular Weights of Proteins Identified by Azido Probes

| Probe | Identified Protein Molecular Weights (Da) |

|---|---|

| This compound | 46,000, 63,000, 80,000, 89,000, 109,000, 158,000 |

Functional Studies within the Interferon Pathway

Interferons are cytokines that trigger a cascade of signaling events to establish an antiviral state in cells. nih.govthermofisher.com A primary arm of this response is the activation of the 2-5A/RNase L system. nih.govnih.gov Functional studies using this compound have been instrumental in dissecting this pathway. As a potent photoaffinity analog of 2-5A, this compound allows for the specific identification and functional characterization of RNase L, the central effector enzyme of the system. researchgate.netnih.gov

Regulation of the 2-5A System

The 2-5A system is tightly regulated at several levels, from the interferon-induced expression of 2-5A synthetase to the activation of RNase L by 2-5A. plos.orgnih.gov this compound has proven to be a powerful tool for studying the final regulatory step: the binding and activation of RNase L.

Research has shown that this compound is not only capable of binding to RNase L but also of activating it to hydrolyze RNA. researchgate.net Its binding affinity for RNase L is equivalent to that of the natural activator p3A3. researchgate.netnih.gov Furthermore, upon brief UV irradiation, this compound forms a covalent cross-link with RNase L. researchgate.net This feature allows researchers to "trap" the enzyme-activator complex, facilitating detailed studies of the binding and activation processes that regulate this critical antiviral enzyme. researchgate.net The specificity of this interaction is underscored by findings that the cross-linking is inhibited by p3A3 but not by ATP, confirming that this compound targets the specific allosteric binding site on RNase L. researchgate.netresearchgate.net

Antiviral Mechanisms and Immune Response

The activation of the 2-5A/RNase L pathway is a cornerstone of the innate immune response against a wide range of viruses. plos.orgbiolscigroup.us Upon activation by 2-5A, RNase L degrades single-stranded RNA, leading to the inhibition of protein synthesis and the suppression of viral replication. nih.govnih.gov This process can also trigger apoptosis (programmed cell death) in the infected cell, preventing the spread of the virus. nih.gov

The photoaffinity probe this compound has been essential for characterizing the components of this antiviral mechanism. For instance, a radiolabeled 8-azido 2-5A probe, [(³²P]pApAp(8-azidoA)], was used to identify and study both the full-length 80 kDa RNase L and a smaller 37 kDa form of the enzyme found in peripheral blood mononuclear cells. nih.gov The study demonstrated that the probe binds specifically to the 2-5A binding site on both forms of RNase L. nih.gov Such studies are crucial for understanding the diversity and function of the 2-5A system's components in the human immune response. By enabling the precise identification and characterization of RNase L, this compound helps elucidate the biochemical basis of a key antiviral defense mechanism. researchgate.netnih.gov

Integration with Click Chemistry for Bioorthogonal Applications

Principles of Azide-Alkyne Click Chemistry

Azide-alkyne cycloadditions (AAC) are the leading reactions in the click chemistry arsenal (B13267) for nucleic acid modification due to the straightforward incorporation of azide (B81097) and alkyne functionalities into biological molecules. soton.ac.ukacs.org These reactions are characterized by their high specificity, rapid reaction rates, and biocompatibility. biosynth.commdpi.com For 8-azido-ATP, the azide group serves as a reactive handle that can be selectively conjugated to a molecule bearing an alkyne group, forming a stable triazole linkage. researchgate.net This process can be achieved through two primary strategies: the copper-catalyzed and the strain-promoted cycloaddition.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and reliable method for forging a stable 1,4-disubstituted 1,2,3-triazole ring from an azide and a terminal alkyne. researchgate.net This reaction has profoundly impacted nucleic acid chemistry by providing a versatile tool for modifying DNA and RNA. researchgate.net

The mechanism involves the in situ generation of a copper(I) catalytic species, typically from a copper(II) salt such as copper(II) sulfate (B86663) (CuSO₄) in the presence of a reducing agent like sodium ascorbate. soton.ac.ukacs.org The copper(I) ion then coordinates with the alkyne, increasing its acidity and facilitating the formation of a copper acetylide intermediate. atdbio.com This intermediate reacts with the azide of a molecule like 8-azido-ATP, which has been previously incorporated into an RNA strand, leading to the formation of the triazole product. medchemexpress.commedchemexpress.com The reaction is highly specific and can be performed in aqueous, biocompatible conditions, making it ideal for labeling biomolecules. soton.ac.ukresearchgate.net To prevent catalyst degradation and potential damage to biomolecules like RNA, stabilizing ligands such as Tris-(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often employed. acs.orgoup.com

To circumvent the potential cytotoxicity of the copper catalyst in living systems, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) was developed. mdpi.comsigmaaldrich.com This "copper-free" click reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which possesses significant ring strain. medchemexpress.comacs.org The high internal energy of the strained alkyne allows it to react spontaneously with an azide at physiological temperatures without the need for a metal catalyst. sigmaaldrich.combiochempeg.com

8-azido-ATP is an excellent substrate for SPAAC. medchemexpress.combaseclick.eu Once incorporated into RNA, its azide group can be efficiently conjugated with a DBCO- or BCN-functionalized molecule. baseclick.eujenabioscience.com Kinetic studies have demonstrated that the reaction of 8-azido-ATP with a cyclooctyne can proceed to near completion in a few hours at room temperature in aqueous solutions. acs.org The bioorthogonality of SPAAC makes it exceptionally well-suited for labeling and imaging molecules in live cells and organisms. mdpi.comsigmaaldrich.com

| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |

| Catalyst | Copper(I), typically from CuSO₄ + Sodium Ascorbate acs.org | None required sigmaaldrich.com |

| Alkyne Reactant | Terminal Alkyne researchgate.net | Strained Cyclooctyne (e.g., DBCO, BCN) medchemexpress.com |

| Toxicity | Potential cytotoxicity from copper catalyst atdbio.com | Generally considered non-toxic and biocompatible sigmaaldrich.com |

| Reaction Speed | Very fast with catalyst | Slower than CuAAC but still efficient acs.org |

| Primary Application | In vitro bioconjugation, fixed-cell labeling researchgate.net | Live-cell and in vivo imaging and labeling mdpi.combiochempeg.com |

| Reaction with 8-Azido-ATP | Forms 1,4-disubstituted triazole with alkyne probes researchgate.netjenabioscience.com | Forms triazole with cyclooctyne probes (e.g., DBCO) baseclick.eujenabioscience.com |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Functionalization and Derivatization Strategies

The primary application of incorporating 8-azido-ATP into biomolecules is to create a reactive handle for subsequent modifications. This two-step approach, involving enzymatic incorporation followed by a click chemistry reaction, allows for the attachment of a wide array of functional probes. nih.govjenabioscience.com

A major application of 8-azido-ATP-mediated labeling is the attachment of reporter molecules such as fluorophores and biotin (B1667282). biosynth.com After an azide-functionalized RNA is generated using 8-azido-ATP, it can be reacted with an alkyne- or DBCO-modified fluorophore. jenabioscience.comjenabioscience.com This enables the visualization of the RNA through fluorescence microscopy. A variety of fluorescent dyes, including Cy3, Cy5, and Alexa Fluor dyes, have been successfully conjugated using this method. mdpi.comnih.govumich.edu

Similarly, conjugation with biotin provides an affinity tag for the purification, isolation, and detection of the labeled biomolecule. jenabioscience.comjenabioscience.com The azide-modified RNA can be reacted with an alkyne- or DBCO-functionalized biotin, allowing the resulting biotinylated RNA to be captured using streptavidin-coated beads or surfaces. researchgate.net

| Probe Type | Conjugation Partner for Azide | Application | Research Finding |

| Fluorophore | DBCO-Cy3 / DBCO-Cy5 mdpi.com | Fluorescent labeling of specific RNA sites | Achieved labeling efficiencies of nearly 100% on riboswitch RNAs. mdpi.com |

| Fluorophore | DIBO-Alexa 488 / DIBO-Alexa 594 nih.gov | Site-specific labeling of long RNA transcripts | Successfully labeled 76-mer and 260-mer RNA molecules for imaging. nih.gov |

| Fluorophore | Alkyne-Alexa 647 umich.edu | Quantification and tracking of RNA in cells | Used in SPAAC reactions to label ATP-modified RNA for cellular analysis. umich.edu |

| Biotin | DBCO-Biotin / Alkyne-Biotin jenabioscience.comjenabioscience.com | Affinity purification and detection | The azide-functionalized RNA can be processed to introduce a biotin group for purification tasks. jenabioscience.com |

| Biotin | Biotin-11-dATP (as an analog) oup.com | Capture of labeled materials | A polymerase ribozyme can incorporate biotinylated nucleotides for capture. oup.com |

Precise control over the location of a label is critical for studying the structure and function of biomolecules. mdpi.com 8-azido-ATP can be used for the site-specific labeling of RNA through several enzymatic strategies.

One common method is the 3'-end labeling of an RNA molecule using a template-independent polymerase like yeast Poly(A) Polymerase (yPAP). baseclick.eujenabioscience.com Under optimized reaction conditions, yPAP can be used to add a single 8-azido-ATP to the 3'-terminus of an RNA strand. nih.gov This terminal azide then becomes available for click conjugation.

Incorporating the label at internal positions is more complex but achievable. Template-dependent enzymes like E. coli RNA polymerase can incorporate 8-azido-ATP during transcription, although with potentially lower efficiency than the natural ATP. oup.comnih.gov Research has also focused on developing modified ATP analogs with linkers, such as 8-[(4-azidophenacyl)thio]adenosine 5′-triphosphate (8-APAS-ATP), that are better substrates for RNA polymerases, allowing for more efficient internal labeling. oup.comnih.gov Another advanced strategy involves genetic alphabet expansion, where an engineered unnatural base pair in the DNA template directs the specific incorporation of a corresponding azide-modified nucleotide triphosphate by T7 RNA polymerase during transcription. nih.gov

Conjugation with Fluorophores and Biotin Moieties

Advanced Imaging Techniques

The conjugation of fluorophores to biomolecules using 8-azido-ATP as a chemical handle enables the use of sophisticated imaging techniques to study cellular processes in unprecedented detail. Probes derived from 8-azido-ATP have been used for live-cell imaging to monitor the real-time localization and dynamics of RNA and other ATP-binding proteins. acs.orgcaymanchem.com

A notable finding is that the triazole ring formed during the click reaction can itself be fluorescent, particularly when the azide is attached directly to the purine (B94841) ring. acs.orgfiu.edu The reaction of 8-azidoadenosine (B559645) derivatives with certain cyclooctynes produces novel adducts that are intrinsically fluorescent, obviating the need to attach a separate, often bulky, fluorophore. acs.orgnih.gov This "light-up" property has been exploited for direct imaging in MCF-7 cancer cells. fiu.edunih.gov Furthermore, these fluorescent nucleoside analogs have been successfully used in Fluorescence Lifetime Imaging Microscopy (FLIM), a powerful technique that measures the decay rate of fluorescence. FLIM can provide information about the local molecular environment of the probe, allowing for the dynamic tracking of signaling events inside single living cells. acs.orgfiu.edu

Fluorescent Imaging of Triazole Adducts in Biological Systems

A key application of the click chemistry of 8-Azido-p3A3 is in fluorescent imaging. While 8-azidoadenosine itself is not fluorescent, the triazole product formed from the click reaction with a cyclooctyne exhibits fluorescence. nih.gov This "turn-on" fluorescence allows for the direct visualization of the resulting triazole adducts within biological systems without the need for an additional fluorescent reporter molecule. nih.gov

This technique involves a two-step process:

Living cells or organisms are incubated with the 8-azido-substituted precursor, which is metabolized and incorporated into biomolecules. mdpi.com

A cyclooctyne-containing probe is then introduced, which reacts specifically with the azide-modified biomolecules, rendering them fluorescent. mdpi.comnih.gov

This method has been successfully used for direct imaging in MCF-7 cancer cells. nih.gov The resulting triazole adducts, formed from the reaction of azido-purine or -pyrimidine nucleosides with cyclooctynes, display fluorescence that enables their visualization within the cells. nih.gov This approach provides a powerful tool for non-invasive imaging of biomolecules in their native environment. nih.govresearchgate.net

Table 1: Application of this compound in Fluorescent Imaging

| Step | Description | Key Feature |

|---|---|---|

| 1. Incubation | Living cells are treated with this compound or a similar azido-nucleoside. | The azido-compound is incorporated into the cell's metabolic pathways. |

| 2. Click Reaction | A cyclooctyne probe is introduced. | The azide and cyclooctyne undergo a bioorthogonal click reaction. |

| 3. Imaging | The resulting triazole adduct is visualized using fluorescence microscopy. | The reaction is fluorogenic, meaning the product is fluorescent while the reactants are not. |

Fluorescence Lifetime Imaging Microscopy (FLIM) in Live Cells

Fluorescence Lifetime Imaging Microscopy (FLIM) is an advanced imaging technique that measures the average time a fluorophore stays in its excited state before emitting a photon. setabiomedicals.comleica-microsystems.com This lifetime is sensitive to the fluorophore's local environment, including factors like ion concentrations and binding to other molecules. setabiomedicals.comleica-microsystems.com FLIM can be used to study protein-protein interactions and other dynamic cellular processes. nih.govnih.gov

In the context of this compound, FLIM has been used to analyze the triazole adducts formed via click chemistry in live cells. nih.gov By measuring the fluorescence lifetime of these adducts, researchers can gain insights into their behavior and interactions within the cellular environment. For instance, the fluorescence lifetime of a triazole adduct formed from an 8-azido-arabino-adenosine was found to be significantly different when measured in vivo within MCF-7 cells compared to its lifetime measured in vitro. nih.gov This difference suggests that the conformation of the adduct is influenced by the cellular environment. nih.gov

The ability to track these fluorescent adducts and measure their lifetimes in real-time opens up possibilities for dynamically monitoring signaling events within single living cells. nih.gov

Table 2: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound (8-azidoadenosine-5'-triphosphate) | 2735431 nih.gov |

| 8-Azido-[gamma-32P]ATP | 644363 nih.gov |

| Adenosine (B11128) triphosphate | 5957 ctdbase.org |

| Adenosine 5'-Triphosphate Disodium Salt Hydrate | 131664345 fishersci.cafishersci.cafishersci.pt |

| 8-azidoethidium | 2762649 uni.lu |

Broader Research Applications and Methodological Advancements

Identification of Protein-Protein Interactions

Photoaffinity labeling with compounds like 8-Azido-p3A3 is a powerful strategy for mapping protein-protein interactions. The azido (B1232118) group on the adenine (B156593) base allows the molecule to first bind to its target protein. Subsequent exposure to UV light permanently crosslinks the probe to its binding partner, enabling the identification of both direct and indirect interactors within a protein complex. ontosight.ai

A cornerstone technique for identifying novel protein interactions is affinity purification coupled with mass spectrometry (AP-MS). nih.govresearchgate.net This method utilizes a "bait" molecule to isolate its binding partners from a complex mixture like a cell lysate. iaanalysis.com In this context, this compound can be used to form a stable, covalently linked complex with its target protein and any associated partners.

The general workflow is as follows:

The this compound probe is introduced to a cellular extract and allowed to bind to its target proteins.

UV irradiation is applied to induce covalent crosslinking between the probe and the interacting proteins.

The entire protein complex, now tagged with the this compound molecule, is purified from the lysate. This purification can be enhanced by incorporating an affinity tag, such as biotin (B1667282), onto the probe.

The isolated protein complexes are then digested into smaller peptides and analyzed by mass spectrometry to identify the constituent proteins. iaanalysis.comthermofisher.com

This approach allows for the sensitive and reliable identification of proteins that interact with the target in a physiological setting. iaanalysis.com

The application of this compound has been instrumental in identifying previously unknown binding partners for key cellular proteins. A notable example is its use in studying the 2-5A/RNase L system, a critical pathway in the innate immune response to viral infections. asm.org

In extracts from interferon-treated mouse L929 cells, an [α-³²P]-labeled version of this compound was used to specifically photolabel its binding partners. This experiment led to the covalent labeling of six distinct polypeptides. Subsequent analysis strongly suggested that the 80,000 Dalton protein identified was RNase L, the primary effector of the 2-5A pathway. researchgate.net This was a key finding, as it provided direct evidence of the interaction and a method to probe the nucleotide-binding domain of this important enzyme. researchgate.net

| Identified Polypeptides by this compound Photolabeling |

| Molecular Weight (Daltons) |

| 46,000 |

| 63,000 |

| 80,000 (Presumed RNase L) |

| 89,000 |

| 109,000 |

| 158,000 |

| Data sourced from studies on interferon-treated L929 cell extracts. |

This ability to "trap" and identify interacting proteins makes this compound an invaluable tool for mapping complex cellular networks.

Affinity Purification Coupled with Mass Spectrometry

Nucleic Acid Research

As an analog of a 2',5'-linked oligoadenylate, this compound is itself a modified nucleic acid. nih.gov Its precursor, 8-azidoadenosine (B559645) 5'-triphosphate (8-azido-ATP), is also a versatile tool for modifying and labeling larger RNA molecules. jenabioscience.combaseclick.eu

The azido group is a bioorthogonal handle, meaning it does not react with native cellular components. This allows for specific chemical modifications through reactions like copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry). baseclick.eu

8-azido-ATP can be enzymatically incorporated into RNA strands, for instance, at the 3'-end using Poly(A) Polymerase. jenabioscience.combaseclick.eu Once the azide-functionalized RNA is generated, it can be "clicked" with a variety of molecules, such as fluorescent dyes for imaging or biotin for purification tasks. jenabioscience.com This provides a method for site-specific labeling of RNA, which is crucial for studying its localization, structure, and function within the cell.

Understanding how RNA molecules interact with RNA-binding proteins (RBPs) is fundamental to deciphering gene regulation. Photo-crosslinking methods are paramount in this field. By incorporating photoreactive nucleotides like 8-azido-ATP into an RNA molecule, researchers can covalently link the RNA to its binding proteins upon UV irradiation. jenabioscience.com

The this compound molecule provides a direct example of a small nucleic acid activator being crosslinked to its protein target. Studies have shown that this compound not only binds to and activates RNase L but can also be covalently crosslinked to it. researchgate.net This crosslinking is highly specific and can be competed by the natural activator p3A3, but not by ATP, confirming that the interaction occurs at the specific 2-5A binding site. researchgate.net

RNA Labeling and Modification

Investigation of Enzyme Mechanisms

Photoaffinity labels like this compound and its precursor 8-azido-ATP are widely used to map the active and allosteric sites of enzymes. ontosight.ai By covalently attaching to a nucleotide-binding site, these probes allow for the identification of specific amino acid residues involved in binding and catalysis, thereby illuminating the enzyme's mechanism of action. biologiachile.cl

The 2-5A system provides a clear example. 8-azido-ATP serves as a substrate for 2-5A synthetase, the enzyme that produces the 2-5A molecules that activate RNase L. wikipedia.org Upon UV irradiation, 8-azido-ATP becomes covalently incorporated into the catalytic site of 2-5A synthetase, allowing researchers to probe the enzyme's high and low-affinity nucleotide-binding sites. researchgate.net

Furthermore, the resulting product, this compound, has been used to study the activation mechanism of RNase L. Research has demonstrated that the 8-azido photoprobe can activate RNase L to cleave ribosomal RNA, mimicking the function of the natural p3A3 activator. researchgate.net This allows for detailed studies of the binding and activation processes of RNase L, an enzyme crucial for antiviral defense. researchgate.netuniprot.org The use of 8-azido-ATP has also been extended to characterize the nucleotide-binding sites of other enzymes, including E. coli RNA polymerase, terminal deoxynucleotidyltransferase, and ATP synthase. nih.govnih.govnih.gov

ATP Binding and Hydrolysis in ABC Transporters

8-Azidoadenosine 5'-triphosphate (8-azido-ATP) is a pivotal tool for investigating the mechanics of ATP-binding cassette (ABC) transporters, a large family of proteins that transport a wide variety of substrates across cellular membranes. These transporters harness the energy from ATP binding and hydrolysis to drive conformational changes necessary for substrate translocation. The study of ABC transporters is crucial as they are implicated in numerous physiological processes and diseases, including multidrug resistance in cancer.

The 8-azido-ATP photolabeling technique has been widely used to characterize the ATP binding and hydrolysis properties of various ABC transporters, such as P-glycoprotein (MDR1), CFTR, TAP, SUR1, and ABCB10. This ATP analog acts as a photoaffinity label; upon exposure to UV light, the azido group forms a highly reactive nitrene that covalently binds to amino acid residues within the ATP-binding pocket. This process allows for the stable labeling of the catalytic site, enabling the identification of specific residues and domains essential for nucleotide binding and ATPase activity.

Research using 8-azido-ATP has been instrumental in confirming the roles of highly conserved motifs in ABC transporters. For instance, studies on ABCB10 confirmed that mutations of key residues in the Walker A motif (Gly497, Lys498), Walker B motif (Glu624), and C-Loop motif (Gly602) altered 8-azido-ATP photolabeling, thereby confirming their requirement for proper ATP binding and hydrolysis. Similarly, photoaffinity labeling with 8-azido-[α-³²P]ATP confirmed that the ABC2/ABCA2 protein binds ATP in the presence of Mg²⁺.

Furthermore, this technique, particularly when combined with vanadate-induced nucleotide trapping, has been used to probe the catalytic cycle of ABC transporters. Vanadate (B1173111) traps ADP in the catalytic site by mimicking the transition state of ATP hydrolysis, which can enhance the photoaffinity labeling of a second nucleotide-binding domain (NBD), revealing cooperative interactions between the two NBDs. For example, in the transporter associated with antigen processing (TAP), vanadate enhances photolabeling, suggesting an allosteric coupling between the two active sites. Studies on P-glycoprotein mutants (E552Q and E1197Q) using 8-azido-[α-³²P]ATP trapping showed that the two NBDs are not functionally equivalent, supporting a model of asymmetric ATP hydrolysis.

The use of different isotopically labeled versions of 8-azido-ATP, such as [α-³²P]8-azido-ATP and 8-azido-ATP[γ]biotin, allows for the differentiation between changes in nucleotide binding and hydrolysis. Inhibition of hydrolysis would prevent the release of a gamma-phosphate-labeled biotin, leading to increased labeling, which was observed in mutants of ABCB10 expected to affect hydrolysis but not binding.

Table 1: Key Research Findings on ABC Transporters using 8-Azido-ATP

| ABC Transporter | Finding | Reference |

|---|---|---|

| ABCB10 | Confirmed essential residues in Walker A, Walker B, and C-Loop motifs for ATP binding and hydrolysis. | , |

| Oxidized glutathione (B108866) (GSSG) stimulates ATP hydrolysis, while reduced glutathione (GSH) inhibits ATP binding and hydrolysis. | , | |

| P-glycoprotein (Mdr3) | Catalytic carboxylate mutants (E552Q, E1197Q) still trap 8-azido-ATP, suggesting single-site turnover and asymmetric function of the two NBDs. | |

| TAP (Transporter associated with Antigen Processing) | Vanadate enhances photolabeling, indicating cooperative interaction between the two NBDs. | |

| ABC2/ABCA2 | Confirmed direct ATP binding to the protein via photoaffinity labeling. |

Inhibition of Viral Polymerases and Transcription

8-Azido-ATP serves as a valuable molecular probe for identifying and characterizing viral polymerases. It functions as a photoreactable nucleotide analog that can be used to specifically label proteins with nucleotide affinity, such as RNA-dependent RNA polymerases, which are often integral components of viral particles.

A key application of 8-azido-ATP is in the identification of the viral RNA polymerase of rotavirus. In these studies, single-shelled rotavirus particles were incubated with 8-azido-ATP. In the absence of UV light, the particles could use 8-azido-ATP as a substrate to synthesize viral mRNAs. However, when the mixture was exposed to UV light, 8-azido-ATP formed a covalent cross-link with the viral protein VP1. This covalent modification of VP1 was directly correlated with a dose-dependent decrease in the virus's ability to synthesize mRNA, providing strong evidence that VP1 is the rotavirus RNA-dependent RNA polymerase.

Similarly, 8-azido-ATP has been used to map the active site of the T7 RNA polymerase. The analog acts as a competitive inhibitor of ATP incorporation. Upon photoactivation, it covalently labels the polymerase, and subsequent analysis of the labeled protein identified three specific peptide regions in proximity to the bound photoprobe, thus defining a domain of the active site.

The inhibitory mechanism of 8-azido-ATP has also been explored in other systems. For terminal deoxynucleotidyltransferase, 8-azido-ATP and its photolyzed product act as competitive inhibitors with respect to deoxynucleoside triphosphate substrates. Photoactivation leads to the irreversible, covalent binding of the analog to the enzyme. In studies with yeast poly(A) polymerase (yPAP), 8-azido-ATP was found to cause chain termination of polyadenylation and a moderate reduction in the length of the poly(A) tail, demonstrating its inhibitory effect on the polymerization process.

Table 2: Inhibition of Polymerase Activity by 8-Azido-ATP

| Enzyme/Virus | Effect of 8-Azido-ATP | Key Finding | Reference |

|---|---|---|---|

| Rotavirus | Substrate for transcription (no UV); covalent labeling of VP1 and inhibition of transcription (with UV). | Identified VP1 as the viral RNA-dependent RNA polymerase. | , |

| T7 RNA Polymerase | Competitive inhibitor (Ki ≈ 40 µM); photoincorporation allows mapping of the active site. | Identified three peptides defining the active site domain. | |

| Terminal Deoxynucleotidyltransferase | Competitive inhibitor; photoactivation results in covalent binding and inhibition. | Characterized the inhibitory mechanism and substrate competition. | |

| Yeast Poly(A) Polymerase | Causes chain termination and reduces poly(A) tail length. | Demonstrates inhibitory effect on polyadenylation. |

Development of Molecular Probes and Tools

8-Azido-ATP is a cornerstone in the development of molecular probes and tools for chemical biology research. Its utility stems from the dual nature of its structure: it is an analog of ATP, the universal energy currency in cells, and it contains a photoactivatable azido group. This allows it to function as a photoaffinity label, a class of reagents that form stable covalent bonds with their target binding sites upon irradiation.

Design Principles for Photoactivatable Analogs

The design of 8-azido-ATP as a photoactivatable analog is based on several key principles. The primary goal of a photoaffinity label is to be chemically inert until activated by light, at which point it generates a highly reactive species that can form a covalent bond with nearby molecules, ideally within the specific binding site of a target protein.

The Azido Group as a Photoreactive Handle: The aryl azide (B81097) group at the 8-position of the adenine ring is the key functional component. In its ground state, the azido group is relatively stable and unreactive. However, upon irradiation with UV light (typically around 281 nm, the absorption maximum of 8-azido-ATP), it loses nitrogen gas (N₂) to form a highly reactive nitrene intermediate. This nitrene can then undergo a variety of reactions, including insertion into C-H and N-H bonds, to form a stable covalent linkage with amino acid residues in the protein's ATP-binding site. More recent studies suggest that a closed adenosine (B11128) diazaquinodimethane, rather than the nitrene, is the pivotal reactive intermediate in these photolabeling reactions.

Structural Mimicry of ATP: For the probe to be effective, it must be recognized and bound by ATP-dependent proteins. 8-azido-ATP retains the essential triphosphate chain and the adenosine core, allowing it to act as a competitive inhibitor or even a substrate for many ATP-utilizing enzymes. The substitution at the 8-position generally does not abolish binding to many ATPases and kinases, making it a suitable analog for probing these enzymes.

Controllability: A major advantage of photoaffinity labeling is that the reaction can be precisely controlled. The covalent modification only occurs upon UV irradiation, allowing researchers to initiate the labeling at a specific time point after the probe has bound to its target.

Incorporation of Reporter Groups: The basic 8-azido-ATP structure can be further modified to create more sophisticated probes. For example, fluorescent moieties can be added, such as in 8-azido-1,N⁶-etheno-ATP, which is both photoreactive and fluorescent, allowing for direct detection of the labeled protein without relying on radioactivity.

These design principles make 8-azido-ATP and its derivatives powerful tools for identifying ATP-binding proteins, mapping nucleotide-binding sites, and elucidating the structure and function of ATP-dependent enzymes.

Versatility in Chemical Biology Research

The utility of 8-azido-ATP extends beyond simple photoaffinity labeling, showcasing its versatility as a tool in chemical biology. Its azide functionality makes it a suitable reagent for bioorthogonal chemistry, particularly "click chemistry" reactions.

The azide group can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This allows for the two-step labeling of target proteins or nucleic acids. First, the 8-azido-ATP is incorporated into the biological system (e.g., bound to a protein or incorporated into RNA). Then, a reporter molecule containing a compatible alkyne or strained cyclooctyne (B158145) group (like DBCO or BCN) is "clicked" onto the azide, attaching a tag for detection or purification, such as a fluorophore or biotin.

This click chemistry approach has been applied in living cells. For instance, strain-promoted click chemistry between 8-azido-ATP and cyclooctynes has been used to create fluorescent triazole products directly inside cancer cells, enabling imaging without the need for traditional fluorogenic reporters. The formation of these triazole adducts can induce fluorescence, providing a "light-up" probe system for tracking signaling events.

The combination of photoreactivity and click-compatibility in a single molecule provides a powerful and versatile platform for a wide range of applications, from identifying protein-nucleotide interactions and studying enzyme mechanisms to cellular imaging and proteomic profiling.

Q & A

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound-based pharmacological studies with non-normal data distributions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.